molecular formula C19H12Cl2FN3S B2588597 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile CAS No. 477297-60-2

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

Cat. No. B2588597
M. Wt: 404.28
InChI Key: VCZVVYFLXAVGCI-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H12Cl2FN3S and its molecular weight is 404.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles using lithium aluminum hydride has been demonstrated to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing a method for generating new thiazole derivatives with potential for further functionalization (Frolov et al., 2005).

  • The synthesis and structural characterization of isostructural 4-aryl-2-thiazolyl derivatives have been reported, highlighting the crystallographic analysis to elucidate their molecular structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Potential Applications

  • Research on thiazolidin-4-one derivatives prepared from 4-fluorobenzaldehyde and their reaction with acrylonitrile has shown promising antioxidant activities, indicating a potential for the development of novel antioxidants (El Nezhawy et al., 2009).

  • Studies on the corrosion inhibition performances of thiazole derivatives on iron metal, using density functional theory (DFT) calculations and molecular dynamics simulations, offer insights into the development of new corrosion inhibitors (Kaya et al., 2016).

  • The synthesis of donor-acceptor substituted thiophene dyes and their enhanced nonlinear optical limiting properties for use in optoelectronic devices and optical communications has been explored, demonstrating the impact of molecular design on photonic applications (Anandan et al., 2018).

properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2FN3S/c1-11-2-4-14(7-17(11)22)24-9-13(8-23)19-25-18(10-26-19)12-3-5-15(20)16(21)6-12/h2-7,9-10,24H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZVVYFLXAVGCI-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

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